molecular formula C19H25N5O2 B5402033 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol

1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol

Cat. No. B5402033
M. Wt: 355.4 g/mol
InChI Key: CXFKZNRRIKIUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Mechanism of Action

1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol works by inhibiting the activity of the EGFR tyrosine kinase, which is a key component of the EGFR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, survival, and differentiation, and is frequently dysregulated in cancer cells. By inhibiting EGFR signaling, 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol can block the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been shown to have several biochemical and physiological effects in cancer cells. These include inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is that it is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer cells. However, one limitation of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is that it has low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors and guide patient selection for therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol in different types of cancer and patient populations.

Synthesis Methods

The synthesis of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol involves several steps, including the reaction of 2-chloro-5-nitropyrimidine with aniline to form 2-anilino-5-nitropyrimidine, which is then reduced to 2-anilino-5-aminopyrimidine. This intermediate is then reacted with 3-(dimethylamino)methyl-3-hydroxy-piperidine to form 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol. The overall yield of this process is around 20%.

Scientific Research Applications

1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been extensively studied for its potential therapeutic applications in various types of cancer. In preclinical studies, 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. Clinical trials have also been conducted to evaluate the safety and efficacy of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol in patients with advanced cancer. These studies have shown that 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol can effectively inhibit EGFR signaling and improve clinical outcomes in certain patient populations.

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-23(2)13-19(26)9-6-10-24(14-19)17(25)15-11-20-18(21-12-15)22-16-7-4-3-5-8-16/h3-5,7-8,11-12,26H,6,9-10,13-14H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFKZNRRIKIUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(C1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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